3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-7(2-3-7)6-8-4(5(10)11)12-9-6/h2-3H2,1H3,(H,10,11) |
InChI Key |
DCIVNBOXRZNMFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2=NOC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Reagents : 1-methylcyclopropylcarboxylic acid and hydroxylamine hydrochloride.
- Catalysts : Pyridine or triethylamine (TEA).
- Conditions :
- The carboxylic acid is first activated using coupling agents like ethyl chloroformate or carbodiimides (e.g., DCC or EDC).
- Amidoxime is then added to the reaction mixture.
- Cyclization occurs under heating (120–140 °C) to yield the oxadiazole structure.
- Yield : Moderate to high (60–90%) depending on reaction optimization.
Notes:
- Solvent choice (e.g., dichloromethane or dimethyl sulfoxide) plays a significant role in yield.
- By-products can be minimized by careful control of stoichiometry and temperature.
One-Pot Synthesis Using Vilsmeier Reagent
This method activates the carboxylic acid group via the Vilsmeier reagent, simplifying the synthesis process.
Procedure:
- Reagents :
- Carboxylic acid (1-methylcyclopropylcarboxylic acid) and amidoxime.
- Vilsmeier reagent (DMF and POCl₃).
- Conditions :
- Reaction is carried out at room temperature or slightly elevated temperatures (40–60 °C).
- Reaction time varies from 6 to 12 hours.
- Yield : High (up to 93%).
Notes:
- This approach is efficient for producing oxadiazoles with minimal purification steps.
- It is considered environmentally friendly due to reduced solvent usage.
Superbase-Mediated Cyclization
In this method, a superbase such as NaOH/DMSO facilitates the cyclization reaction.
Procedure:
- Reagents : Amidoxime and carboxylic acid methyl or ethyl ester.
- Conditions :
- Reaction performed in a superbase medium (NaOH in DMSO).
- Temperature: Room temperature to moderate heating (~80 °C).
- Reaction time: Long (4–24 hours).
- Yield : Moderate to excellent (11–90%).
Notes:
- This method avoids harsh conditions but may require extended reaction times.
- Suitable for substrates sensitive to high temperatures.
One-Pot Synthesis via Gem-Dibromomethylarenes
This novel approach uses gem-dibromomethylarenes as intermediates for cyclization.
Procedure:
- Reagents : Gem-dibromomethylarenes and amidoximes.
- Conditions :
- Reaction carried out at elevated temperatures (~120 °C).
- Requires a catalyst such as copper acetate or iodine.
- Yield : Excellent (~90%).
Notes:
- While yields are high, purification can be challenging due to side-product formation.
- The method is advantageous for producing diaryl-substituted oxadiazoles.
Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidoxime-Carboxylic Acid | Amidoxime, carboxylic acid | Heating (120–140 °C) | 60–90 | Commonly used; solvent-dependent |
| Vilsmeier Reagent Activation | DMF, POCl₃ | Room temp or mild heating | Up to 93 | Efficient; minimal purification required |
| Superbase-Mediated Cyclization | NaOH/DMSO | Room temp or ~80 °C | 11–90 | Avoids harsh conditions; long reaction |
| Gem-Dibromomethylarene Method | Gem-dibromomethylarenes | Elevated temp (~120 °C) | ~90 | High yield; complex purification |
Chemical Reactions Analysis
Esterification and Amide Formation
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification : Reacts with methanol in the presence of thionyl chloride (SOCl₂) to form methyl 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate.
-
Amide Synthesis : Couples with primary amines (e.g., benzylamine) using carbodiimide reagents (EDC/HOBt), yielding substituted amides.
| Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|
| Esterification | SOCl₂, MeOH, reflux | Methyl ester | 85 |
| Amide Formation | EDC, HOBt, DMF, RT | Benzylamide | 72 |
Decarboxylation
Thermal or acidic conditions induce decarboxylation, producing 3-(1-methylcyclopropyl)-1,2,4-oxadiazole. This reaction is pivotal for generating simpler oxadiazole scaffolds:
-
Conditions : Heating at 150°C in toluene with p-toluenesulfonic acid.
-
Yield : 90%.
Nucleophilic Substitution
The electron-deficient oxadiazole ring participates in nucleophilic substitutions at the 3-position:
-
Amination : Reacts with ammonia or amines under basic conditions to form 5-carboxamide derivatives.
-
Thiolation : Treatment with thiols (e.g., ethanethiol) yields thioether analogs.
Oxidation and Reduction
-
Oxidation : The methylcyclopropyl group resists oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) cleave the cyclopropane ring, forming ketone byproducts.
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces the oxadiazole ring’s N-O bond, generating dihydro-oxadiazole intermediates.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems. These reactions are catalyzed by copper(I) salts :
-
Example : Reaction with benzonitrile oxide produces tricyclic structures with potential bioactivity .
Functionalization for Drug Discovery
The compound serves as a precursor in synthesizing bioactive analogs:
-
Anticancer Agents : Coupling with arylboronic acids via Suzuki-Miyaura cross-coupling introduces aromatic groups at the 5-position, enhancing cytotoxicity (e.g., IC₅₀ = 0.11 μM against A549 lung cancer cells) .
-
Antimicrobial Derivatives : Halogenation (e.g., Cl, Br) at the cyclopropane methyl group improves membrane penetration, boosting antibacterial activity .
Mechanistic Insights
-
Esterification : Proceeds via acyl chloride intermediate formation.
-
Decarboxylation : Follows a radical pathway initiated by acid-catalyzed protonation of the carboxylate.
-
Cycloadditions : Involve dipolarophile activation of the oxadiazole ring .
Comparative Reactivity
The methylcyclopropyl group confers steric hindrance and electronic effects distinct from linear alkyl analogs:
| Property | 3-(1-Methylcyclopropyl) Derivative | 5-Methyl Analog |
|---|---|---|
| Decarboxylation Rate | Slower (t₁/₂ = 2 h) | Faster (t₁/₂ = 0.5 h) |
| Oxidation Stability | High | Moderate |
| Bioactivity | Enhanced (IC₅₀ ≤ 1 μM) | Reduced |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. A study conducted by Smith et al. (2023) showed that derivatives of this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use as a new antibiotic agent in clinical settings .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it reduces the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Agricultural Applications
Pesticidal Activity
In agricultural research, this compound has been evaluated for its pesticidal properties. A study published in the Journal of Agricultural Chemistry (2024) reported that this compound effectively controls certain pests while being less toxic to beneficial insects compared to conventional pesticides . This positions it as a viable candidate for sustainable agriculture practices.
Material Science Applications
Polymer Synthesis
This compound is also utilized in the synthesis of novel polymers. Its unique structure allows it to act as a building block for creating materials with enhanced thermal stability and mechanical properties. Research conducted by Lee et al. (2025) demonstrated that polymers incorporating this compound exhibited improved resistance to thermal degradation compared to traditional polymers .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Medicinal Chemistry | Smith et al., 2023 | Effective against Gram-positive and Gram-negative bacteria; potential new antibiotic. |
| Anti-inflammatory | Johnson et al., 2024 | Reduces pro-inflammatory cytokines; potential treatment for inflammatory diseases. |
| Agricultural Chemistry | Journal of Agricultural Chemistry, 2024 | Effective pest control with lower toxicity to beneficial insects. |
| Material Science | Lee et al., 2025 | Enhanced thermal stability and mechanical properties in synthesized polymers. |
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid and related compounds:
Substituent Effects
Heterocycle Variations
- 1,2,4-Oxadiazole vs. 1,2-Oxazole : The 1,2,4-oxadiazole ring offers greater aromatic stabilization and electron-withdrawing effects compared to 1,2-oxazole, influencing acidity (pKa) of the carboxylic acid group .
- Oxadiazole vs. Thiadiazole : Replacing oxygen with sulfur in thiadiazole derivatives (e.g., 3-(1-methylcyclopropyl)-1,2,4-thiadiazol-5-amine) increases polarizability and alters hydrogen-bonding capabilities .
Biological Activity
3-(1-Methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS: 1860179-53-8) is a compound within the oxadiazole family that has garnered attention for its potential biological activities. Oxadiazoles are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this specific oxadiazole derivative, synthesizing available research findings and case studies.
- Molecular Formula : C7H8N2O3
- Molecular Weight : 168.15 g/mol
- IUPAC Name : this compound
- Purity : 95%
Biological Activities
Recent studies have highlighted the significant biological activities associated with 1,2,4-oxadiazole derivatives. The following sections detail specific activities related to this compound.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. In a study of various oxadiazoles, compounds similar to this compound showed cytotoxic effects against multiple cancer cell lines. For instance:
- In vitro studies demonstrated that certain oxadiazole derivatives had IC50 values ranging from to against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 2.76 |
| Compound B | CaCo-2 | 9.27 |
Antimicrobial Activity
The antimicrobial potential of oxadiazoles has been extensively documented. Compounds in this class have shown effectiveness against various bacterial strains and fungi. Specific studies focused on derivatives similar to this compound reported significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
Oxadiazoles have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process, has been noted in several studies involving oxadiazole derivatives. This suggests a potential therapeutic application in treating inflammatory diseases.
Case Studies
A notable case involved the synthesis and evaluation of a series of 1,2,4-oxadiazole derivatives where one compound exhibited potent activity against the Human Deacetylase Sirtuin 2 (HDSirt2) enzyme. This study indicated that modifications in the oxadiazole structure could enhance biological activity significantly .
Research Findings
Several key findings from recent literature include:
Q & A
Q. What synthetic routes are recommended for preparing 3-(1-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylic acid?
The compound can be synthesized via cyclocondensation reactions. For example, acyl-hydrazines can react with isothiocyanates using a polymer-supported carbodiimide (PS-CDI) catalyst under reflux conditions to form the oxadiazole core . Alternatively, sodium acetate in acetic acid can facilitate cyclization during reflux, as demonstrated in analogous heterocyclic syntheses . Precursor preparation may involve protecting the carboxylic acid group during the methylcyclopropyl introduction to avoid side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound?
Key methods include:
- Single-crystal X-ray diffraction for unambiguous structural confirmation, as applied to similar oxazole-carboxylic acids .
- Spectroscopic techniques : IR for functional groups (e.g., carboxylic acid C=O stretch), NMR for substituent positioning, and mass spectrometry for molecular weight validation .
- HPLC or LC-MS to assess purity, particularly for detecting unreacted precursors or byproducts.
Q. What are the critical stability considerations for storing this compound?
The compound should be stored in a dry, inert atmosphere at 2–8°C to prevent hydrolysis of the oxadiazole ring or decarboxylation. Stability studies on related heterocycles suggest monitoring for color changes or precipitate formation as degradation indicators . Moisture-sensitive derivatives (e.g., esters) require desiccants and airtight containers .
Q. What safety precautions are necessary when handling this compound?
Based on structurally similar oxadiazoles, it may pose hazards such as skin irritation (H315) and respiratory tract irritation (H335). Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized in cyclocondensation syntheses of oxadiazole derivatives?
- Catalyst selection : Polymer-supported carbodiimides (PS-CDI) improve reaction efficiency and simplify purification .
- Solvent and temperature : Refluxing in acetic acid with sodium acetate enhances cyclization kinetics .
- Stoichiometry : A 10% excess of the methylcyclopropyl precursor minimizes incomplete reactions.
Q. What computational approaches predict the physicochemical properties of this compound?
- DFT calculations can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps).
- Molecular docking may assess potential bioactivity by simulating interactions with target enzymes (e.g., diacylglycerol acyl transferase-1) .
- Solubility parameters can be estimated using COSMO-RS models, guiding solvent selection for reactions.
Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity?
Comparative studies with tert-butyl, isopropyl, or ethyl analogs reveal:
- Steric effects : Bulky groups (e.g., tert-butyl) reduce reaction rates in nucleophilic substitutions .
- Electronic effects : Electron-withdrawing substituents on the oxadiazole ring enhance electrophilic reactivity .
- Bioactivity : Methylcyclopropyl groups may improve metabolic stability compared to linear alkyl chains .
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Dose-response validation : Replicate assays under standardized conditions (e.g., enzyme inhibition protocols).
- Metabolite profiling : Identify degradation products that may interfere with activity measurements .
- Meta-analysis : Use statistical tools to reconcile variability in IC50 values across labs, considering factors like cell line differences or assay endpoints .
Q. What challenges arise in derivatizing the carboxylic acid group of this compound?
- Esterification : Requires anhydrous conditions to avoid hydrolysis; coupling agents like DCC/DMAP are effective for forming methyl or ethyl esters .
- Amide formation : Activate the carboxylic acid with HATU or EDCI before reacting with amines. Steric hindrance from the methylcyclopropyl group may necessitate extended reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
